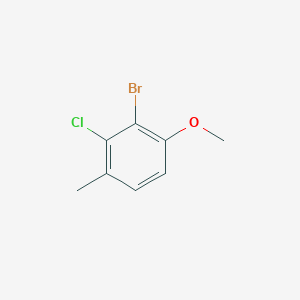
2-Bromo-3-chloro-1-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-1-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-chloro-1-methoxy-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or distillation might be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The bromine or chlorine atoms can be reduced to hydrogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide might yield 2-hydroxy-3-chloro-1-methoxy-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-1-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-3-chloro-1-methoxy-4-methylbenzene exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or nucleophilic substitution. The molecular targets and pathways involved would vary based on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-chloro-4-methylbenzene
- 3-Bromo-4-chlorotoluene
- 1-Bromo-3-chloro-4-methoxy-2-methylbenzene
Uniqueness
2-Bromo-3-chloro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrClO |
|---|---|
Peso molecular |
235.50 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
Clave InChI |
MTMOQFGQIQYRTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OC)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



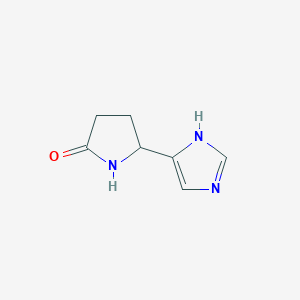
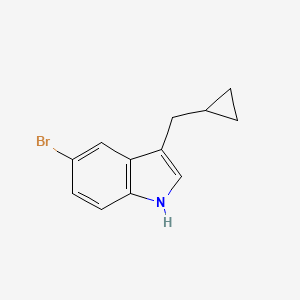
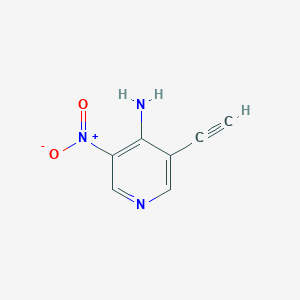
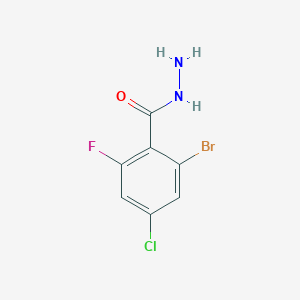
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
dimethyl-](/img/structure/B12974755.png)
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)
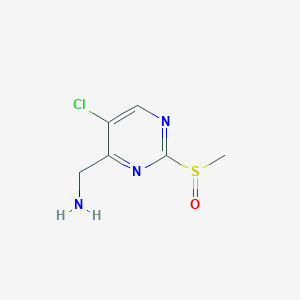
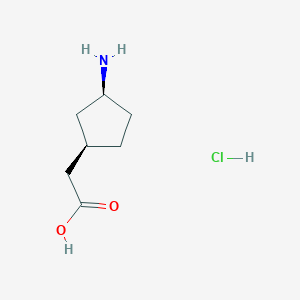
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)

